molecular formula C20H23N3O4S B14980450 N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B14980450
M. Wt: 401.5 g/mol
InChI Key: NHCMPMVUSCTLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a variety of functional groups, including an oxazole ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: This step often involves coupling reactions such as Suzuki or Stille coupling.

    Attachment of the Dimethylaminoethyl Group: This can be done via nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This is typically achieved through amide bond formation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions for substitution reactions can vary, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
  • N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Comparison: Compared to similar compounds, N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H23N3O4S/c1-23(2)15(13-7-8-16(25-3)17(10-13)26-4)12-21-20(24)14-11-18(27-22-14)19-6-5-9-28-19/h5-11,15H,12H2,1-4H3,(H,21,24)

InChI Key

NHCMPMVUSCTLPV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=CS2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.